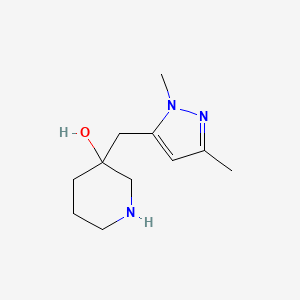

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol

Description

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol is a compound that features a pyrazole ring and a piperidine ring. The pyrazole ring is known for its versatility in organic synthesis and medicinal chemistry

Propriétés

Formule moléculaire |

C11H19N3O |

|---|---|

Poids moléculaire |

209.29 g/mol |

Nom IUPAC |

3-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C11H19N3O/c1-9-6-10(14(2)13-9)7-11(15)4-3-5-12-8-11/h6,12,15H,3-5,7-8H2,1-2H3 |

Clé InChI |

AAECKQVPKIZSCO-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN(C(=C1)CC2(CCCNC2)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydropyrazole derivative.

Substitution: Formation of halogenated pyrazole derivatives.

Applications De Recherche Scientifique

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-Pyrazol-1-yl)piperidine: Lacks the methyl groups on the pyrazole ring.

3-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidine: Lacks the hydroxyl group on the piperidine ring.

Uniqueness

3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)piperidin-3-ol is unique due to the presence of both the hydroxyl group and the dimethyl-substituted pyrazole ring. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds .

Activité Biologique

3-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-3-ol, also known by its CAS number 1498840-68-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C11H19N3O

- Molar Mass : 209.29 g/mol

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain derivatives showed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli . The compound 3-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-3-ol has been suggested to enhance the antimicrobial efficacy of related compounds due to the presence of the piperidine moiety .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.25 μg/mL |

| Compound B | E. coli | 0.15 μg/mL |

| 3-Piperidinol | Pseudomonas aeruginosa | 0.30 μg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A specific study highlighted that compounds similar to 3-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-3-ol exhibited anti-inflammatory effects comparable to standard drugs like indomethacin in carrageenan-induced edema models . This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. Compounds with a similar structure have been reported to inhibit cell proliferation in various cancer types, including breast and lung cancers . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound X | Breast Cancer (MDA-MB-231) | 12.5 |

| Compound Y | Lung Cancer (A549) | 15.0 |

| 3-Piperidinol | Colorectal Cancer (HT29) | 10.0 |

Case Studies

One notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including those structurally related to 3-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-3-ol. The study demonstrated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Another study focused on the anti-inflammatory effects observed in animal models treated with pyrazole derivatives. The results indicated a significant reduction in inflammatory markers, suggesting a viable pathway for developing new anti-inflammatory drugs based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for 3-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)piperidin-3-ol, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step processes starting with substituted pyrazole precursors. Key steps include:

- Condensation reactions to form the pyrazole core, followed by alkylation or nucleophilic substitution to attach the piperidin-3-ol moiety .

- Solvent optimization : Ethanol or DMF-EtOH mixtures are commonly used for reflux conditions to improve yield and purity .

- Catalyst selection : Acidic or basic catalysts (e.g., ammonium acetate) can accelerate intermediate formation during cyclization .

Purification via recrystallization or column chromatography is critical to isolate the final product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Determines crystal structure and stereochemistry, as demonstrated for analogous dimethylpyrazole derivatives .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding interactions (e.g., hydroxyl group in piperidin-3-ol) .

- HPLC-MS : Validates purity and molecular weight, especially for detecting byproducts from incomplete alkylation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritant properties of pyrazole derivatives .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as recommended for structurally related piperidine compounds .

- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of substituent variations on the pyrazole ring?

- Structure-activity relationship (SAR) studies : Replace the 1,3-dimethyl groups with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups and assess changes in bioactivity .

- Computational modeling : Use density functional theory (DFT) to predict electronic effects of substituents on binding affinity to target receptors .

- Biological assays : Test analogs in vitro (e.g., enzyme inhibition) and correlate results with substituent electronic profiles .

Q. What methodologies resolve contradictions in pharmacological data across studies?

- Split-split-plot experimental designs : Control variables like solvent polarity, temperature, and catalyst load to isolate confounding factors .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by small sample sizes .

- Dose-response reevaluation : Confirm nonlinear effects or threshold concentrations that may explain discrepancies in efficacy .

Q. How can crystallization techniques improve the stability and bioavailability of this compound?

- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable crystalline forms, as shown for related piperidine derivatives .

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to enhance solubility without altering pharmacological activity .

- Accelerated stability testing : Expose crystals to elevated humidity/temperature and monitor degradation via XRD or DSC .

Q. How should theoretical frameworks guide the study of this compound’s mechanism of action?

- Ligand-receptor docking models : Integrate crystallographic data with molecular dynamics simulations to predict binding modes in silico .

- Kinetic theory : Apply Michaelis-Menten principles to enzyme inhibition studies, linking structural features to catalytic interference .

- Thermodynamic profiling : Calculate Gibbs free energy changes during binding to rationalize selectivity differences between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.